DL-Alpha-tocopherol nicotinate-d9

Quantitative Bioanalysis LC-MS Method Validation

DL-Alpha-tocopherol nicotinate-d9 is the deuterated (d9) internal standard for LC-MS/GC-MS quantification. It co-elutes with the native analyte, compensating for matrix effects and ionization variability—unlike structural analogs that introduce quantification errors. Essential for pharmacokinetic studies, metabolomics research (e.g., cardiac biomarker), and pharmaceutical QC batch release testing per USP/EP. Choose this gold standard for uncompromising analytical accuracy.

Molecular Formula C35H53NO3
Molecular Weight 544.9 g/mol
Cat. No. B12423749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Alpha-tocopherol nicotinate-d9
Molecular FormulaC35H53NO3
Molecular Weight544.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
InChIInChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/i5D3,6D3,7D3
InChIKeyMSCCTZZBYHQMQJ-SUJHKIPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Alpha-tocopherol nicotinate-d9: Deuterated Vitamin E Nicotinate for Analytical Quantification


DL-Alpha-tocopherol nicotinate-d9 is a stable isotope-labeled (SIL) internal standard , being the deuterated form of DL-alpha-tocopherol nicotinate, a fat-soluble vitamin E ester . Its core utility lies not in its biological activity, but in its application as a tracer and internal standard for the accurate quantification of the non-labeled compound in complex matrices using mass spectrometry techniques such as LC-MS and GC-MS .

Why a Generic Analog Cannot Substitute for DL-Alpha-tocopherol nicotinate-d9 in Quantitative Bioanalysis


Substituting DL-Alpha-tocopherol nicotinate-d9 with its non-labeled analog (DL-Alpha-tocopherol nicotinate) or a structural analog as an internal standard in mass spectrometry-based assays fundamentally compromises analytical accuracy and reliability. Deuterated internal standards, like DL-Alpha-tocopherol nicotinate-d9, are considered the 'Gold Standard' because they co-elute with the analyte, thus compensating for matrix effects, variations in extraction recovery, and ionization efficiency, which structural analogs cannot reliably do [1][2]. Using a non-deuterated standard would introduce significant and often unpredictable quantification errors, invalidating the analytical method for robust research and development applications.

Quantitative Differentiation: DL-Alpha-tocopherol nicotinate-d9 vs. Alternative Standards & Analogs


Deuterated vs. Non-Deuterated Internal Standards: A Necessity for LC-MS Accuracy

The use of a stable isotopically labeled internal standard like DL-Alpha-tocopherol nicotinate-d9 is not a mere enhancement but a methodological requirement for robust quantitative bioanalysis. Unlike non-labeled structural analogs, deuterated compounds offer superior assay performance [1]. This is critical for correcting systematic errors inherent in LC-MS, such as ion suppression and variations in sample preparation [1].

Quantitative Bioanalysis LC-MS Method Validation

Differential Bioavailability of DL-Alpha-tocopherol nicotinate in Ruminants

The non-deuterated form, DL-α-tocopherol nicotinate (TN), exhibits distinct pharmacokinetic properties compared to the more common acetate ester (TA). In a direct head-to-head study in sheep, the bioavailability of TA was significantly greater than that of TN [1]. This demonstrates that different ester forms of vitamin E are not pharmacokinetically interchangeable.

Veterinary Pharmacokinetics Bioavailability Vitamin E Supplementation

Divergent Biological Activity: Platelet Aggregation Inhibition by α-Tocopheryl Nicotinate vs. Acetate

The biological activity of the non-deuterated form is not identical to other vitamin E esters. A review of the literature indicates a specific functional difference: ADP-induced platelet aggregation was suppressed by α-tocopheryl nicotinate, whereas α-tocopheryl acetate showed no such suppressive effect [1]. This confirms differential activity beyond simple antioxidant function.

Cardiovascular Research Platelet Aggregation Vitamin E Esters

Unique Endogenous Occurrence and Pathophysiological Link

Unlike α-tocopheryl acetate and succinate, α-tocopheryl nicotinate is not just a synthetic supplement; it has been identified as an endogenous metabolite in the human heart [1]. Furthermore, its levels are dramatically decreased in heart failure [1], suggesting a unique biological importance that sets it apart from other vitamin E forms and underscores the need for its specific quantification.

Metabolomics Heart Failure Endogenous Metabolites

Key Application Scenarios for DL-Alpha-tocopherol nicotinate-d9 in R&D and Quality Control


Bioanalytical Method Development & Validation for Pharmacokinetic Studies

This compound is used as an internal standard in the development and validation of LC-MS/MS and GC-MS methods. Its use is essential for the precise and accurate quantification of the non-labeled analyte in biological matrices, such as plasma and tissue samples, during preclinical and clinical pharmacokinetic studies of formulations containing DL-alpha-tocopherol nicotinate [1].

Metabolomics Research Focusing on Cardiovascular Health

Given the discovery of α-tocopheryl nicotinate as an endogenous heart metabolite whose levels plummet in heart failure [1], this deuterated standard enables robust, quantitative metabolomics studies. It is the definitive tool for researchers investigating the compound's endogenous role, its biosynthetic pathways, and its potential as a diagnostic or prognostic biomarker for cardiac disease.

Quality Control and Release Testing of Nicotinate-Based Formulations

In the pharmaceutical and nutraceutical industries, this deuterated standard serves as a reference material for quality control (QC) and batch release testing. It provides a traceable benchmark for quantifying the active pharmaceutical ingredient (API) in finished products, ensuring dose accuracy and stability according to regulatory guidelines (e.g., USP, EP) .

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